molecular formula C11H14N2O2 B8431941 5-Nitro-1-propylindoline

5-Nitro-1-propylindoline

Cat. No. B8431941
M. Wt: 206.24 g/mol
InChI Key: QJBYQCKFQWLENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06747024B1

Procedure details

0.51 g (12.79 mmoles) of 60% NaH is added, at 20° C., by portions, to a solution of 2 g (12.18 mmoles) of 5-nitroindoline in 16 ml of anhydrous DMF. After stirring for a further 30 minutes, 2.32 ml (25.58 mmoles) of 1-bromopropane is added dropwise. Stirring is maintained overnight and the reaction mixture is finally diluted with 50 ml of water and 50 ml of AcOEt. After stirring and decanting, the organic phase is successively washed with 25 ml of water and 25 ml of salt water, dried over Na2SO4, filtered and concentrated to dryness under vacuum. The evaporation residue is then purified on a silica column (eluent: Heptane/AcOEt: 9/1). Orange oil.
Name
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
2.32 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][CH2:10][CH2:9]2)([O-:5])=[O:4].Br[CH2:16][CH2:17][CH3:18]>CN(C=O)C.O.CCOC(C)=O>[N+:3]([C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[N:11]([CH2:16][CH2:17][CH3:18])[CH2:10][CH2:9]2)([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
0.51 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2CCNC2=CC1
Name
Quantity
16 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.32 mL
Type
reactant
Smiles
BrCCC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
is maintained overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
After stirring
CUSTOM
Type
CUSTOM
Details
decanting
WASH
Type
WASH
Details
the organic phase is successively washed with 25 ml of water and 25 ml of salt water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
The evaporation residue is then purified on a silica column (eluent: Heptane/AcOEt: 9/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
[N+](=O)([O-])C=1C=C2CCN(C2=CC1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.